ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper salts
Solvents: Ethanol, DMSO, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes . For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is unique due to its specific structural features, such as the ethoxyphenyl group and the pyrazole ring, which confer distinct biological activities and chemical reactivity . Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-3-26-15-7-5-14(6-8-15)16-13-17(21-20-16)18(24)22-9-11-23(12-10-22)19(25)27-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,20,21) |
InChI Key |
FWBFEYMSIOPJRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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